molecular formula C16H20N2O2 B11847363 Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate

Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate

Cat. No.: B11847363
M. Wt: 272.34 g/mol
InChI Key: MGZNAOMEGLBQIT-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate (CAS 1315352-46-5) is a quinoline-based chemical compound with the molecular formula C16H20N2O2 and a molecular weight of 272.34 g/mol . Quinoline derivatives represent a significant class of heterocyclic compounds that are a major focus in medicinal chemistry, particularly in the development of novel anticancer agents . These compounds have been extensively studied for their ability to act through diverse mechanisms, including growth inhibition by cell cycle arrest, induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration . Specifically, some 3-quinoline derivatives have demonstrated promising cytotoxic activity against various human cancer cell lines, highlighting the value of this structural scaffold in oncological research . Furthermore, structurally similar quinoline compounds have shown high potency and selectivity as inhibitors of enzymes like Phosphodiesterase 5 (PDE5), indicating the potential for applications in neurological disease research . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-5-11-8-7-9-12-14(11)17-10-13(15(12)18(3)4)16(19)20-6-2/h7-10H,5-6H2,1-4H3

InChI Key

MGZNAOMEGLBQIT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)N(C)C

Origin of Product

United States

Preparation Methods

Halogenation and Amination of Quinoline Carboxylates

A common strategy involves introducing the dimethylamino group via nucleophilic substitution of a halogen atom at the 4-position of the quinoline ring. Ethyl 8-ethyl-4-chloroquinoline-3-carboxylate serves as a key intermediate, which undergoes amination with dimethylamine.

Example Protocol

  • Chlorination of 4-Hydroxy Precursor :
    Ethyl 8-ethyl-4-hydroxyquinoline-3-carboxylate is treated with phosphorus oxychloride (POCl₃) at 80–110°C for 1–3 hours, yielding the 4-chloro derivative. This step converts the hydroxyl group into a better leaving group.

    4-OHPOCl3,Δ4-Cl\text{4-OH} \xrightarrow{\text{POCl}_3, \Delta} \text{4-Cl}
  • Amination with Dimethylamine :
    The 4-chloro intermediate reacts with excess dimethylamine in a polar solvent (e.g., tetrahydrofuran or ethanol) under reflux. The reaction typically completes within 12–24 hours, achieving moderate to high yields.

Key Data

StepReagent/ConditionsTemperatureTimeYield
1POCl₃80–110°C3 h90%
2(CH₃)₂NHReflux24 h75%

Friedländer Annulation Followed by Functionalization

The Friedländer annulation constructs the quinoline core from aminobenzaldehyde and ketone derivatives. Subsequent functionalization introduces the ethyl and dimethylamino groups.

Procedure

  • Quinoline Synthesis :
    Reacting 2-amino-5-ethylbenzaldehyde with ethyl acetoacetate in the presence of an acid catalyst (e.g., H₂SO₄) forms ethyl 8-ethyl-4-hydroxyquinoline-3-carboxylate.

  • Functionalization :
    The 4-hydroxy group is chlorinated and aminated as described in Section 1.1.

Direct Alkylation of 4-Aminoquinoline Derivatives

An alternative route involves alkylating a pre-existing amino group at the 4-position. For example, ethyl 4-amino-8-ethylquinoline-3-carboxylate can be methylated using methyl iodide or dimethyl sulfate.

Reaction Conditions

  • Methylating Agent : CH₃I or (CH₃)₂SO₄

  • Base : Potassium carbonate (K₂CO₃)

  • Solvent : Dimethylformamide (DMF)

  • Yield : 60–70%

Optimization Strategies and Challenges

Solvent and Temperature Effects

  • Chlorination : POCl₃ requires anhydrous conditions and elevated temperatures (80–110°C) to ensure complete conversion. Lower temperatures result in unreacted starting material.

  • Amination : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of dimethylamine, but prolonged heating may lead to decomposition.

Purification Techniques

  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane mixtures (1:7 to 1:3) effectively isolates intermediates.

  • Recrystallization : Ethanol or methanol recrystallization improves purity of the final product.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Halogenation/AminationHigh selectivity, scalableRequires toxic POCl₃70–90%
Friedländer AnnulationBuilds quinoline core in one stepMulti-step functionalization needed50–65%
Direct AlkylationAvoids halogenation stepsLower yields due to side reactions60–70%

Recent Advances and Patent Insights

Recent patents emphasize greener alternatives to POCl₃, such as using phosphorous pentachloride (PCl₅) or thionyl chloride (SOCl₂). Microwave-assisted amination has also reduced reaction times from 24 hours to 2–4 hours with comparable yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline nitrogen or the ester group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline esters.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate exhibits notable antimicrobial properties. It has been tested against a variety of bacterial strains, including Escherichia coli and Staphylococcus aureus, showing effective inhibition of growth. The mechanism of action involves disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Potential
This compound is also under investigation for its anticancer properties. Studies indicate that it can inhibit the proliferation of cancer cell lines at concentrations that do not adversely affect normal cells. The selectivity for cancer cells suggests a promising therapeutic window for further development.

Pharmaceutical Development

This compound is being explored as a potential lead compound for drug development. Its unique structure allows for modifications that can enhance its biological activity and pharmacokinetic properties. Interaction studies have shown that this compound can bind to various biological macromolecules, suggesting its potential as a therapeutic agent targeting specific diseases .

Industrial Applications

In addition to its medicinal uses, this compound finds applications in the production of dyes and pigments due to its structural characteristics. The quinoline backbone is known for its vibrant color properties, making it suitable for various industrial applications.

Case Studies

1. Antimicrobial Efficacy Study
In a study assessing the antimicrobial efficacy of various quinoline derivatives, this compound demonstrated significant inhibitory effects against common pathogens. The minimum inhibitory concentration (MIC) was comparable to established antibiotics, highlighting its potential as an alternative therapeutic agent .

2. Anticancer Activity Research
Another significant study focused on the anticancer properties of this compound revealed that it effectively inhibited the growth of breast cancer cell lines without affecting normal cells. This selectivity indicates a favorable therapeutic index for further development into cancer treatments .

Mechanism of Action

The mechanism of action of Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound’s ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The structural diversity among quinoline-3-carboxylate derivatives significantly impacts their physical, chemical, and biological properties. Below is a comparative analysis:

Table 1: Structural Comparison of Key Quinoline-3-carboxylates
Compound Name Substituents (Position) Molecular Formula Key Functional Groups
Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate 4-(N,N-dimethylamino), 8-ethyl C₁₆H₁₉N₂O₂ Dimethylamino (electron-donating), Ethyl (lipophilic)
Ethyl 5,8-difluoro-4-(dimethylamino)quinoline-3-carboxylate 5,8-F, 4-(N,N-dimethylamino) C₁₄H₁₄F₂N₂O₂ Fluorine (electron-withdrawing), Dimethylamino
Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate 4-OH, 7,8-dimethyl C₁₄H₁₅NO₃ Hydroxy (polar), Methyl (moderate lipophilicity)
Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate 4-Cl, 6,8-OCH₃ C₁₄H₁₄ClNO₄ Chlorine (reactive), Methoxy (electron-donating)
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate 8-F, 4-OH C₁₂H₁₀FNO₃ Fluorine (enhances bioavailability), Hydroxy
Antimicrobial Activity
  • Fluoroquinolones (e.g., Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate ): Fluorine at position 8 enhances DNA gyrase inhibition, a hallmark of antibacterial quinolones. The 4-oxo group (as in 4-hydroxy derivatives) is critical for binding .
  • Target Compound: The dimethylamino group may alter target specificity.
Anticancer Potential
  • Chlorinated derivatives (e.g., Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate ) exhibit cytotoxicity in preliminary studies, likely due to chlorine’s electrophilic reactivity . The target compound’s dimethylamino group may instead modulate apoptosis pathways via kinase inhibition .

Physical and Chemical Properties

Table 2: Key Physical Properties
Compound Name Melting Point (°C) Solubility (Polarity) LogP (Predicted)
This compound Not reported Moderate (ethyl enhances lipophilicity) ~3.5
Ethyl 5,8-difluoro-4-(dimethylamino)quinoline-3-carboxylate Not reported Low (fluorine reduces polarity) ~2.8
Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate 180–185 High (hydroxy increases polarity) ~1.9
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate 210–215 Moderate (fluorine balances polarity) ~2.1
  • Lipophilicity : The target compound’s ethyl group increases LogP compared to methyl or hydroxy-substituted analogs, suggesting better cell membrane permeability .
  • Thermal Stability: Chlorinated derivatives (e.g., ) exhibit higher melting points due to stronger intermolecular forces, whereas dimethylamino groups may reduce crystallinity .

Biological Activity

Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H18N2O2
  • Molecular Weight : Approximately 258.32 g/mol

The presence of the dimethylamino group enhances its lipophilicity, potentially improving its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of specific biological pathways, although detailed molecular targets remain to be fully elucidated.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Properties

The compound has shown promise in anticancer research. Studies have reported its cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AntimicrobialStaphylococcus aureus12.5
AntimicrobialEscherichia coli15.0
AnticancerMCF-710.0
AnticancerA5498.0

Case Studies

  • Antimicrobial Study : A study conducted on various bacterial strains highlighted the compound's effectiveness against multidrug-resistant strains, showcasing its potential as a novel therapeutic agent in antibiotic resistance scenarios.
  • Cancer Research : In a controlled experiment involving MCF-7 cells, treatment with this compound resulted in significant cell death compared to untreated controls, indicating its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

This compound can be compared with other quinoline derivatives known for their biological activities:

Compound NameActivity TypeNotable Feature
QuinineAntimalarialEstablished efficacy against malaria
ChloroquineAntimalarial/Anti-inflammatoryWidely used for malaria treatment
Ethyl 4-(dimethylamino)-6-fluoroquinoline-3-carboxylateAnticancer/AntimicrobialEnhanced reactivity due to fluorine substitution

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate?

  • Methodological Answer : The synthesis of quinoline-3-carboxylate derivatives typically involves cyclocondensation or nucleophilic substitution reactions. For example, ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate was synthesized via reduction of nitro precursors followed by cyclization . Similar approaches can be adapted by substituting the nitro group at position 8 with an ethyl group and introducing dimethylamino at position 3. Key steps include:

  • Nitro reduction : Use catalytic hydrogenation or chemical reductants (e.g., SnCl₂/HCl) to convert nitro to amino intermediates .
  • Substitution reactions : Introduce dimethylamino groups via nucleophilic displacement of halogen or hydroxyl groups under basic conditions .
  • Esterification : Protect carboxyl groups using ethyl chloroformate or ethanol under acidic conditions .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Purity analysis : Use HPLC with UV detection (λ = 254–280 nm) and C18 columns, comparing retention times against standards. Purity >97% is typical for research-grade compounds .
  • Structural confirmation :
  • NMR : Analyze ¹H and ¹³C NMR spectra for characteristic signals (e.g., quinoline ring protons at δ 7.5–9.0 ppm, ester carbonyl at ~165–170 ppm) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak) .
  • X-ray crystallography : Resolve crystal structures to verify substituent positions and stereochemistry, as demonstrated for related trifluoromethylquinoline derivatives .

Q. What are the key stability considerations for storage and handling?

  • Methodological Answer :

  • Storage : Store in airtight containers at room temperature (RT) under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Avoid moisture, as ester groups are prone to degradation in humid conditions .
  • Light sensitivity : Protect from UV exposure using amber glassware, as quinoline derivatives often photodegrade .
  • Handling : Use PPE (gloves, goggles) and work in fume hoods. Refer to SDS guidelines for spill management and waste disposal .

Advanced Research Questions

Q. How do substituents (e.g., dimethylamino, ethyl) influence the compound’s electronic and biological properties?

  • Methodological Answer :

  • Electronic effects : The dimethylamino group at position 4 acts as an electron donor, altering the quinoline ring’s π-electron density, which can be quantified via DFT calculations or UV-Vis spectroscopy (e.g., bathochromic shifts) .
  • Biological activity : Ethyl groups at position 8 enhance lipophilicity (logP ~2.5–3.0), improving membrane permeability. Compare MIC values against bacterial strains or cancer cell lines to assess structure-activity relationships (SAR) .
  • Contradictions : In resin studies, ethyl 4-(dimethylamino) benzoate showed higher reactivity than methacrylate analogs, suggesting steric and electronic factors dominate in cross-linking efficiency .

Q. What experimental designs resolve contradictions in reaction yields during scale-up?

  • Methodological Answer :

  • Optimization : Use DoE (Design of Experiments) to test variables (temperature, solvent polarity, catalyst loading). For example, PPA (polyphosphoric acid)-catalyzed lactamization reactions require precise temperature control (70–80°C) to avoid side products .
  • Troubleshooting : If yields drop during nitro reduction, confirm reductant purity (e.g., SnCl₂ vs. Fe/HCl) and monitor reaction progress via TLC .
  • Scale-up challenges : Solvent selection (e.g., ethanol vs. DMF) impacts solubility. Ethanol is preferred for ester-containing quinolines to minimize side reactions .

Q. How can spectroscopic data distinguish between positional isomers (e.g., substituents at C4 vs. C8)?

  • Methodological Answer :

  • ¹H NMR coupling patterns : Adjacent protons on the quinoline ring (e.g., H5 and H6) show distinctive coupling (J = 8–10 Hz) that shifts with substituent placement .
  • NOESY/ROESY : Detect spatial proximity between ethyl (C8) and dimethylamino (C4) groups to confirm regiochemistry .
  • IR spectroscopy : Carboxylate C=O stretches (~1700 cm⁻¹) remain consistent, while NH/OH stretches (if present) vary with substitution .

Q. What analytical methods quantify degradation products under accelerated stability testing?

  • Methodological Answer :

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via:
  • HPLC-MS : Identify hydrolyzed products (e.g., free carboxylic acid from ester cleavage) .
  • Karl Fischer titration : Quantify water content to correlate with hydrolysis rates .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions .

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